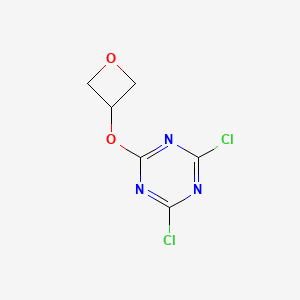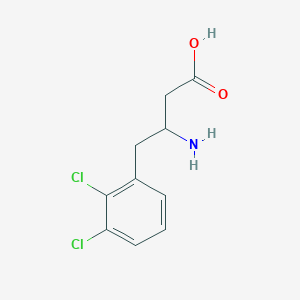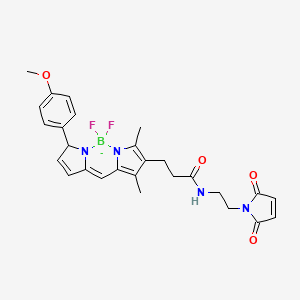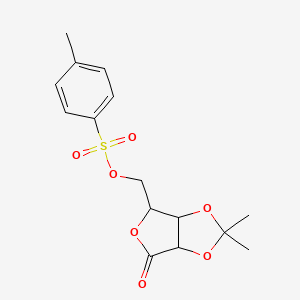
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazin e
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an oxetane ring attached to the triazine core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with oxetan-3-ol. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the chlorine atom with the oxetane group. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted triazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Alcohols and acids derived from the oxetane ring.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1,3,5-triazine: Lacks the oxetane ring and has different chemical properties.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of the oxetane ring.
2,4-Dichloro-6-(methylthio)-1,3,5-triazine: Contains a methylthio group instead of the oxetane ring.
Uniqueness
2,4-Dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine is unique due to the presence of the oxetane ring, which imparts distinct chemical reactivity and biological activity. The oxetane ring can undergo ring-opening reactions, making it a versatile building block for further chemical modifications.
Propiedades
Fórmula molecular |
C6H5Cl2N3O2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(oxetan-3-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C6H5Cl2N3O2/c7-4-9-5(8)11-6(10-4)13-3-1-12-2-3/h3H,1-2H2 |
Clave InChI |
MWDKQKYBTKPLIN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)OC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)


![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)




![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)

